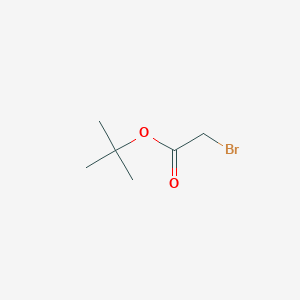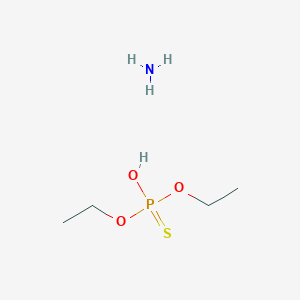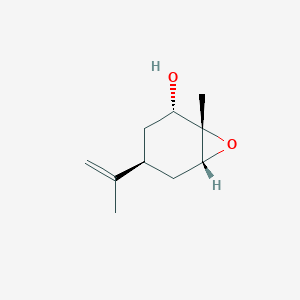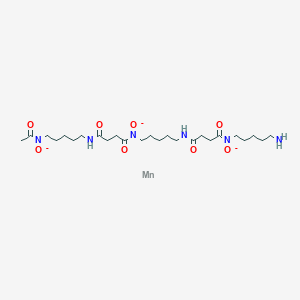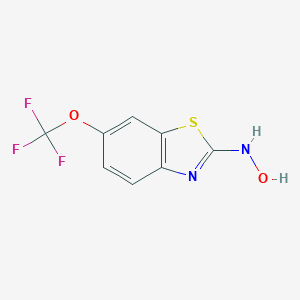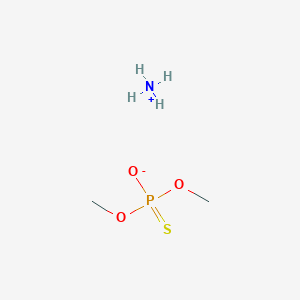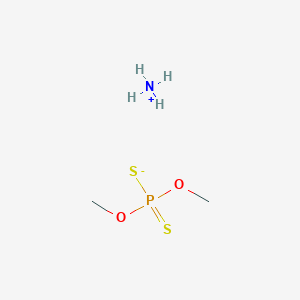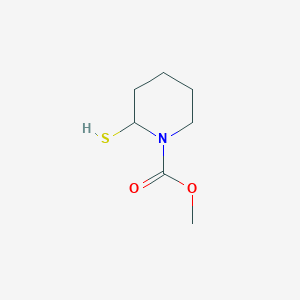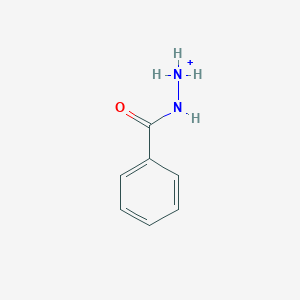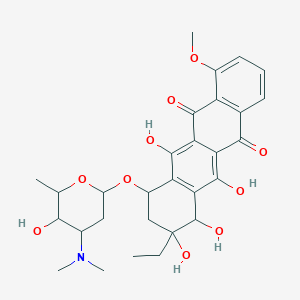
(1R,2S)-1-Phenylpropane-1,2-diol
Descripción general
Descripción
“(1R,2S)-1-Phenylpropane-1,2-diol” is a chiral compound. Chirality is a property of asymmetry important in several branches of science. The word chirality is derived from the Greek ‘cheir’, meaning ‘hand’. The most familiar chiral object is a human hand . The compound belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Synthesis Analysis
The synthesis of “this compound” has been reported in the literature. A synthetic route to enantiomerically pure (1R,2S)-1-phenylphospholane-2-carboxylic acid, which is a phosphorus analogue of proline, has been established. A key step is the deprotonation–carboxylation of the 1-phenylphospholane borane complex by using s BuLi/1,2-dipiperidinoethane (DPE) .
Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various techniques such as X-ray diffraction analysis . The absolute configuration of an enantiomer can be determined using the Cahn-Ingold-Prelog rules .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various techniques such as electrospray ionization mass spectrometry (ESI-MS). This technique allows the discrimination of species containing the same metal and to obtain structural elucidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For example, similar compounds such as menthol, which is an organic compound derived from the oils of mint plants, is a waxy, crystalline substance that is clear or white in color .
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Stereoisomer Applications
Enzymatic Synthesis : (1R,2S)-1-Phenylpropane-1,2-diol can be synthesized using a stereoselective two-step enzymatic process. This process involves a combination of a lyase and an alcohol dehydrogenase, allowing for the separate synthesis of each stereoisomer of 1-phenylpropane-1,2-diol (Kihumbu et al., 2002).
Catalytic Selectivity and Mutagenesis : Research shows that certain enzymes, like ADH-A, demonstrate selective catalytic efficiency for variants of 1-phenylpropane-1,2-diol. Mutagenesis studies have been conducted to enhance enzyme efficiency and binding behavior for such diols (Maurer et al., 2018).
Applications in Synthesis and Polymerization
Synthesis of Amino Alcohols : Derivatives of this compound have been used in the synthesis of chiral 1,2-amino alcohols, which are instrumental in the enantioselective reduction of aryl ketones (Vatmurge, Hazra, & Pore, 2007).
Ring-Opening Polymerization : Certain diols, including this compound variants, have been studied for their potential as precatalyst activators in the ring-opening polymerization of cyclic esters (Komarov et al., 2019).
Biochemical and Chemical Transformations
Biochemical Cascade Reactions : This diol is used in stereoselective multi-enzyme cascade reactions for synthesizing chiral vic-1,2-diols, demonstrating its role in intricate biochemical pathways (Presečki et al., 2018).
Chemical Reactions with Urea Derivatives : It reacts with urea and its derivatives in acid solutions to produce various compounds, illustrating its chemical versatility (Butler, Hussain, & Leitch, 1980).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is structurally similar to (1r,2s)-2-phenylcyclopropanaminium, which is known to interact with the enzyme trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other physiological processes.
Mode of Action
Given its structural similarity to (1r,2s)-2-phenylcyclopropanaminium, it may also act as an indirect sympathomimetic, inducing the release of norepinephrine and thereby activating adrenergic receptors .
Pharmacokinetics
Related compounds such as ephedrine are known to be rapidly absorbed after oral administration and have a high bioavailability .
Action Environment
The action of (1R,2S)-1-Phenylpropane-1,2-diol may be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s stability and efficacy. Additionally, factors such as temperature and the presence of other substances could potentially influence its action .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of (1R,2S)-1-Phenylpropane-1,2-diol are not fully understood due to limited research. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s stereochemistry .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It would be interesting to investigate how the effects of this compound change over time in both in vitro and in vivo studies .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It would be interesting to identify any enzymes or cofactors that it interacts with, and to investigate any effects on metabolic flux or metabolite levels .
Subcellular Localization
It would be interesting to investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
(1R,2S)-1-phenylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3/t7-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZXSHFWDHNOW-CBAPKCEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433365 | |
| Record name | (1R,2S)-1-Phenylpropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40421-52-1 | |
| Record name | (1R,2S)-1-Phenylpropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the production of (1R,2S)-1-Phenylpropane-1,2-diol using baker's yeast?
A: The research demonstrates a biocatalytical approach to obtain enantiomerically pure this compound [, ]. Baker's yeast fermentation of 1-phenyl-1,2-propanedione can yield different stereoisomers depending on the reaction conditions. The ability to selectively produce the (1R,2S)-diol is valuable as chiral alcohols like this are important building blocks for various pharmaceuticals and fine chemicals.
Q2: What are the advantages of using baker's yeast for this type of reaction compared to traditional chemical synthesis?
A2: Baker's yeast offers several benefits for this reaction:
- Enantioselectivity: Baker's yeast possesses enzymes that can differentiate between enantiomers, allowing for the selective production of this compound [, ]. Traditional chemical synthesis often results in a racemic mixture, requiring further separation steps.
- Mild Reaction Conditions: Biocatalytic reactions with baker's yeast typically occur under mild conditions (e.g., room temperature, atmospheric pressure) compared to some chemical syntheses requiring harsh reagents or conditions [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


